molecular formula C15H13FO3 B6398077 2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261915-82-5

2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6398077
CAS RN: 1261915-82-5
M. Wt: 260.26 g/mol
InChI Key: TWIJDPHAWHJNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% (2-FMB-95) is an organic compound commonly used in scientific research, particularly in the field of biochemistry. It is a white crystalline solid with a melting point of 130°C and a boiling point of 270°C. It is soluble in water, alcohol, and ether and insoluble in benzene. 2-FMB-95 has a variety of applications in scientific research, from synthesis of other compounds to biochemical analysis and physiological studies. In

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% is used in scientific research for a variety of purposes. It is used as a reagent in the synthesis of other compounds, such as 2-(2-fluoro-4-methylphenyl)-4-methoxybenzoic acid and 2-(2-fluoro-4-methylphenyl)-5-methoxy-2-methylbenzoic acid. It is also used in the analysis of biochemicals, such as proteins and enzymes, and in studies of physiological processes.

Mechanism of Action

2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% acts as an inhibitor of enzymes. Specifically, it inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is believed to work by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% has a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cytochrome P450 enzymes, leading to decreased metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. In vivo studies have demonstrated that it can inhibit the activity of the enzyme monoamine oxidase, leading to increased levels of monoamine neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using biochemical and physiological assays. It is also relatively stable and can be stored at room temperature for extended periods of time. However, it is important to note that 2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% is a potent inhibitor of enzymes and should be handled with caution. In addition, its effects may vary depending on the concentration used, and it is important to use the appropriate concentration for the experiment in question.

Future Directions

Despite its wide range of applications, there are still many areas of research that could benefit from the use of 2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95%. For example, further studies of its effects on enzymes and other biochemical processes could lead to a better understanding of how drugs and other xenobiotics are metabolized in the body. In addition, further studies of its effects on physiological processes could lead to a better understanding of how drugs and other xenobiotics affect the body. Finally, further studies of its effects on neurological processes could lead to a better understanding of how drugs and other xenobiotics affect the brain and behavior.

Synthesis Methods

2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% is synthesized through a two-step process. First, 2-fluoro-4-methylphenol is reacted with 5-methoxybenzoyl chloride in a polar solvent such as dimethylformamide (DMF) at room temperature. This reaction produces 2-(2-fluoro-4-methylphenyl)-5-methoxybenzoic acid. The acid is then purified by recrystallization using a solvent mixture of ethanol and water.

properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-5-12(14(16)7-9)11-6-4-10(19-2)8-13(11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIJDPHAWHJNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689203
Record name 2'-Fluoro-4-methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261915-82-5
Record name 2'-Fluoro-4-methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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